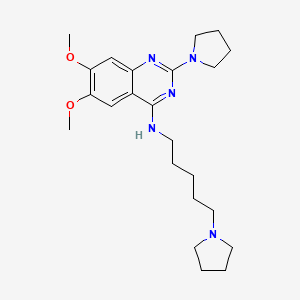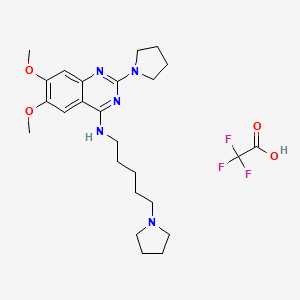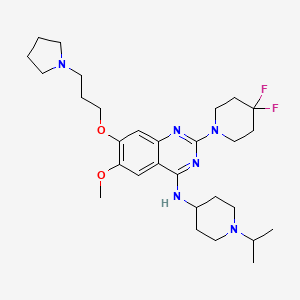
Valiglurax
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valiglurax, also known as VU0652957 or VU2957, is a potent, orally active, and selective mGlu4 positive allosteric modulator . It is a central nervous system (CNS) penetrant . It has been used in research for Parkinson’s disease .
Molecular Structure Analysis
This compound has an empirical formula of C16H10F3N5 and a molecular weight of 329.28 . The specific structure is not provided in the available sources.Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Parkinson's Disease Treatment : The discovery of Valiglurax (VU2957) as an mGlu4 Positive Allosteric Modulator (PAM) highlighted its potential for treating Parkinson's disease. This compound demonstrated potent, selective, CNS penetrant, and orally bioavailable characteristics, making it a promising preclinical development candidate for Parkinson's disease treatment (Panarese et al., 2018).
Chemical Optimization and Pharmacokinetics : Further research into this compound involved chemical optimization and drug metabolism and pharmacokinetics (DMPK) profiling. This study addressed challenges in allosteric modulator programs, such as steep structure-activity relationships (SAR) and subtle structural changes impacting physiochemical properties and CNS penetration, essential for the effective treatment of neurological conditions (Panarese et al., 2019).
Mecanismo De Acción
Safety and Hazards
Valiglurax is classified as a combustible solid . It has a WGK of 3 , indicating it is highly hazardous to water. The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet .
Relevant Papers The discovery and evaluation of this compound have been discussed in several papers . These papers provide valuable insights into the development and potential applications of this compound.
Propiedades
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKBWCUUFJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


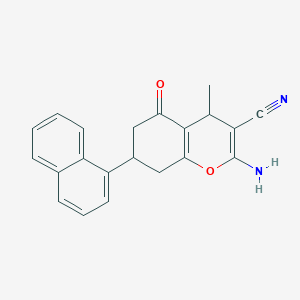
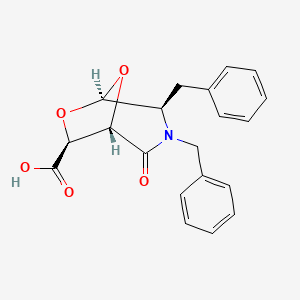
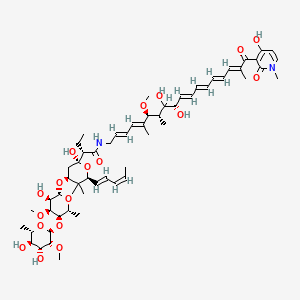

![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
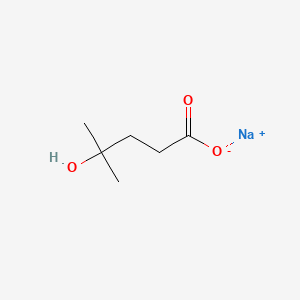
![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)
